N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O7S2/c1-28-16-7-6-15(11-17(16)29-2)32(26,27)23-8-4-9-30-18(23)13-22-20(25)19(24)21-12-14-5-3-10-31-14/h3,5-7,10-11,18H,4,8-9,12-13H2,1-2H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYYSBYTYRHHPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps:
Formation of the Oxazinan Ring: The oxazinan ring can be synthesized through a cyclization reaction involving an appropriate amine and an aldehyde or ketone under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation, typically using reagents like sulfonyl chlorides in the presence of a base such as pyridine.
Attachment of the Thiophene Moiety: The thiophene group is often introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated precursor.
Final Assembly: The final compound is assembled through a series of condensation reactions, linking the oxazinan and thiophene moieties to the ethanediamide backbone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the sulfonyl group or the oxazinan ring using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Amines, thiols, under mild to moderate temperatures and often in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce sulfides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical transformations makes it a versatile scaffold for the design of new pharmaceuticals.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N’-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group and oxazinan ring could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Structural Features of Analogous Compounds
The target compound belongs to a family of ethanediamides with sulfonamide-linked heterocycles. Below is a comparative analysis of structurally related compounds identified in the literature:
Structural and Functional Implications
Heterocycle Variations :
- The 1,3-oxazinan ring (6-membered) in the target compound and analogs offers greater conformational flexibility compared to the 1,3-oxazolidin (5-membered) ring in . This may influence binding affinity in biological systems due to reduced ring strain.
- The oxazolidin derivative introduces a thienylsulfonyl group, which alters electronic properties and steric bulk compared to the 3,4-dimethoxybenzenesulfonyl group in the target compound.
Sulfonyl Group Modifications :
- The 3,4-dimethoxyphenyl group in the target compound and enhances electron-donating capacity and solubility compared to the 4-fluorophenyl group in , which is electron-withdrawing and lipophilic.
- The 2-thienylsulfonyl group in introduces sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination) absent in purely aromatic sulfonyl groups.
The cyclohexyl group in increases hydrophobicity, which may affect membrane permeability, while the isobutyl group in offers steric hindrance with minimal electronic effects.
Biological Activity
N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound with potential therapeutic applications. Its unique structure suggests a range of biological activities, particularly in the context of enzyme inhibition and receptor interaction. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure
The compound can be described by the following structural formula:
This structure features a sulfonamide group, an oxazinan ring, and a thiophene moiety, which contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its potential as an inhibitor of specific enzymes and receptors. Key areas of interest include:
- Enzyme Inhibition : The compound has shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of similar sulfonamide compounds exhibit antimicrobial activity.
Enzyme Inhibition Studies
Recent research has highlighted the compound's potential as an AChE and BuChE inhibitor. The following table summarizes findings from various studies regarding the inhibitory effects of related compounds:
| Compound Name | IC50 (µM) AChE | IC50 (µM) BuChE | Reference |
|---|---|---|---|
| Donepezil | 33.65 ± 3.50 | 35.80 ± 4.60 | |
| Compound X | 6.40 ± 1.10 | 7.50 ± 1.20 | |
| Compound Y | 5.80 ± 2.18 | 7.20 ± 2.30 | |
| N'-{...} | TBD | TBD | TBD |
Note: TBD indicates that specific IC50 values for N'-{...} are yet to be determined.
Case Studies
-
In Vitro Studies :
- A study evaluated a series of benzoxazole derivatives similar to N'-{...}, revealing that certain modifications significantly enhance AChE inhibition compared to standard drugs like Donepezil.
- Compounds with electron-withdrawing groups (e.g., nitro groups) exhibited increased potency, suggesting that structural modifications can optimize biological activity.
-
In Vivo Studies :
- Animal models have been used to assess the neuroprotective effects of related sulfonamide compounds, indicating potential benefits in conditions such as Alzheimer's disease.
The proposed mechanism involves binding to the active site of AChE and BuChE, thereby preventing the hydrolysis of acetylcholine and prolonging its action at synapses. The presence of the sulfonamide group is critical for this interaction, as it enhances binding affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
